3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide
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Overview
Description
3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and carboximidamide groups, along with a sulfonyl group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloropyridine and trifluoromethyl-substituted reagents.
Introduction of the Carboximidamide Group: This step often involves the reaction of the pyridine derivative with cyanamide under acidic or basic conditions to form the carboximidamide group.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyridine derivative reacts with a sulfonyl chloride, such as 5-chlorothiophene-2-sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group if present, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology and Medicine
In medicinal chemistry, 3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide may be explored for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonyl group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide: Lacks the sulfonyl and thiophene groups, potentially resulting in different reactivity and applications.
N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide: Lacks the chlorine atom on the pyridine ring, which may affect its chemical behavior and biological activity.
Properties
IUPAC Name |
3-chloro-N'-(5-chlorothiophen-2-yl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N3O2S2/c12-6-3-5(11(14,15)16)4-18-9(6)10(17)19-23(20,21)8-2-1-7(13)22-8/h1-4H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJHVFMUZVTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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